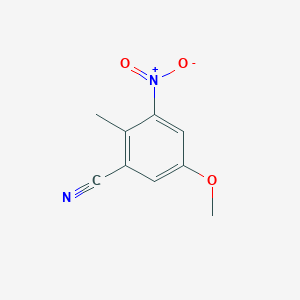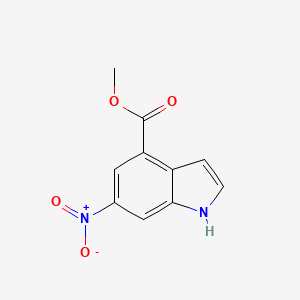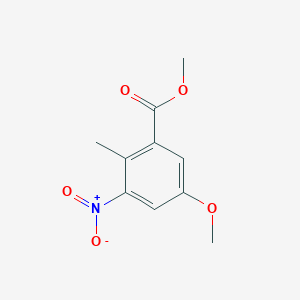
2-(4-Hydroxy-4-methylcyclohexyl)acetic acid
Übersicht
Beschreibung
“2-(4-Hydroxy-4-methylcyclohexyl)acetic acid” is a chemical compound with the CAS Number: 928063-59-6 . It’s available in powder form .
Molecular Structure Analysis
The molecular weight of this compound is 172.22 . The Inchi Code is 1S/C9H16O3/c1-9(12)4-2-7(3-5-9)6-8(10)11/h7,12H,2-6H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Multiplanar Cyclohexane Rings
Research by Desai, Hunter, and Saharia (1938) explored the isomeric forms of similar cyclohexane derivatives. They investigated how bromination and heating with aqueous sodium carbonate produced hydroxy acids, leading to insights into cyclohexane ring structures (Desai, Hunter, & Saharia, 1938).
Metabolic Pathways
A study by Niederwieser, Wadman, and Danks (1978) identified cis- and trans-4-hydroxycyclohexylacetic acid in the urine of individuals with a potential defect in 4-hydroxyphenylpyruvate dioxygenase. This research provides insights into tyrosine metabolism and related disorders (Niederwieser, Wadman, & Danks, 1978).
Natural Product Research
Shen et al. (2013) isolated a new cyclohexylacetic acid derivative from Emilia sonchifolia, demonstrating the role of these compounds in natural product chemistry (Shen et al., 2013).
Ionization and Dissociation Studies
Research by Kuzmenkov et al. (1999) on acetic acid elimination from MH(+) ions of acetates provided insights into ionization and dissociation mechanisms relevant to cyclohexane derivatives (Kuzmenkov, Etinger, & Mandelbaum, 1999).
Antagonists of Neuroexcitatory Amino Acids
Goldberg, Luini, and Teichberg (1983) developed novel lactones derived from kainic acid, including cyclohexylacetic acid derivatives, to inhibit neuroexcitants in rat brain slices (Goldberg, Luini, & Teichberg, 1983).
Tautomerism and Synthesis
Langschwager and Hoffmann (1995) explored ring-chain tautomerism, producing bicyclic alkoxy γ-lactones from (2-Oxocyclohexyl)acetic acid, highlighting synthetic routes for such compounds (Langschwager & Hoffmann, 1995).
Transition Metal Complex Studies
Ikram et al. (2015) synthesized transition metal complexes of novel amino acid bearing Schiff base ligand derived from [1-(aminomethyl)cyclohexyl]acetic acid, revealing their antioxidant and inhibitory activities (Ikram et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-hydroxy-4-methylcyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(12)4-2-7(3-5-9)6-8(10)11/h7,12H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSYOPJNBMGCPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679639, DTXSID701247882 | |
| Record name | (4-Hydroxy-4-methylcyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Hydroxy-4-methylcyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxy-4-methylcyclohexyl)acetic acid | |
CAS RN |
928063-59-6, 909567-36-8 | |
| Record name | (4-Hydroxy-4-methylcyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Hydroxy-4-methylcyclohexaneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-hydroxy-4-methylcyclohexyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1423624.png)








